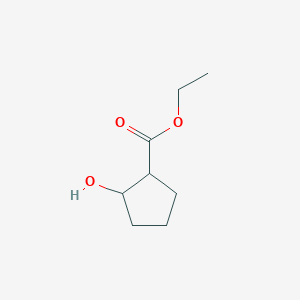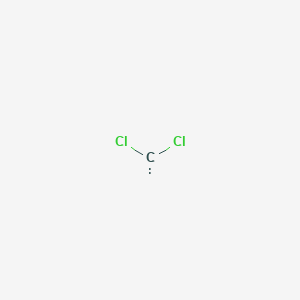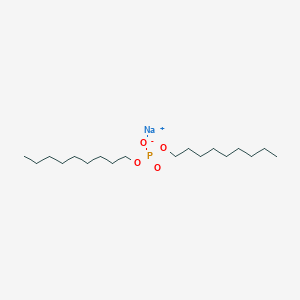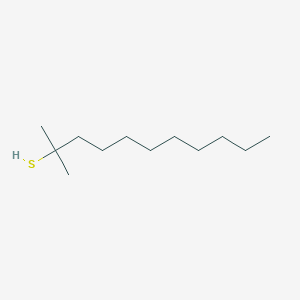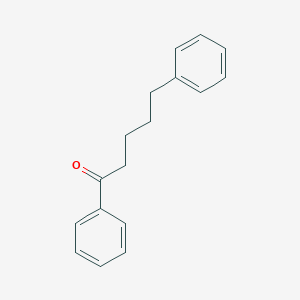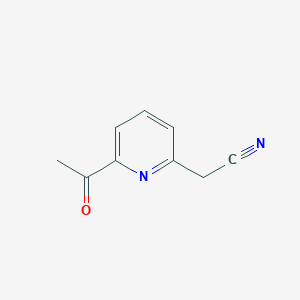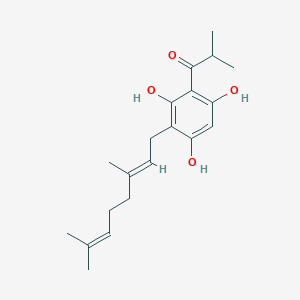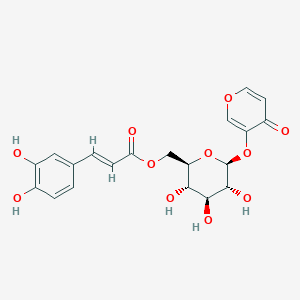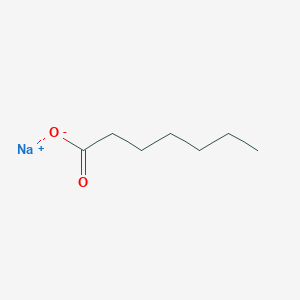
Heptanoate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium heptanoate, also known as Enanthic Acid Sodium Salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . It can be used as a surfactant, emulsifier, lubricant, and preservative, and plays an important role in some electronic devices . In addition, Sodium heptanoate is also used in the preparation of certain chemicals and raw materials such as paints, plastics, fragrances, etc .
Molecular Structure Analysis
Sodium heptanoate has a molecular formula of C7H13NaO2 . Its average mass is 152.167 Da and its monoisotopic mass is 152.081329 Da .Applications De Recherche Scientifique
, est utilisé dans la recherche biochimique comme conjugué d’acide gras. Il est particulièrement utile dans l’étude du métabolisme des lipides et des voies liées aux acides gras en raison de sa solubilité et de sa réactivité.
Recherche dans l’industrie alimentaire
L’heptanoate de sodium trouve des applications dans la recherche de l’industrie alimentaire en tant qu’additif alimentaire. Il est étudié pour son potentiel à agir comme conservateur ou exhausteur de goût en raison de ses propriétés antimicrobiennes et de sa capacité à conférer un profil gustatif spécifique.
Chacune de ces applications exploite les propriétés chimiques uniques de l’this compound, démontrant sa polyvalence et son importance dans divers domaines de la recherche scientifique. La structure du composé, les noms chimiques, les propriétés physiques et chimiques, ainsi que les informations sur la sécurité et les dangers sont bien documentés, ce qui en fait une ressource précieuse pour les chercheurs et les professionnels de l’industrie .
Mécanisme D'action
Target of Action
Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .
Mode of Action
It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .
Action Environment
The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.
Propriétés
| { "Design of the Synthesis Pathway": "Sodium heptanoate can be synthesized by the reaction between heptanoic acid and sodium hydroxide.", "Starting Materials": [ "Heptanoic acid", "Sodium hydroxide" ], "Reaction": [ "Add heptanoic acid to a round-bottom flask", "Dissolve sodium hydroxide in water and add it to the flask containing heptanoic acid", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter the precipitated sodium heptanoate", "Wash the sodium heptanoate with cold water and dry it in a vacuum oven" ] } | |
Numéro CAS |
10051-45-3 |
Formule moléculaire |
C7H14NaO2 |
Poids moléculaire |
153.17 g/mol |
Nom IUPAC |
sodium;heptanoate |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
Clé InChI |
IYPLHUBMNIVACI-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCC(=O)O.[Na] |
Autres numéros CAS |
10051-45-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




